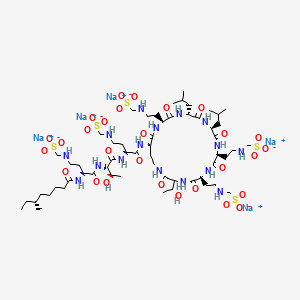

colistin A sulfomethate sodium

Description

Historical Context of Polymyxin (B74138) Re-emergence in Antimicrobial Therapy

Discovered in 1947, polymyxins were introduced into clinical practice in the late 1950s. nih.govtandfonline.com However, their use declined in the 1970s and 1980s due to concerns about nephrotoxicity and neurotoxicity. tandfonline.comfrontiersin.orgmdpi.com The rise of multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, in the 1990s led to a renewed interest in polymyxins as a last-resort treatment option. tandfonline.comfrontiersin.orgtandfonline.comresearchgate.net This resurgence was not due to an improved safety profile but rather the lack of alternative effective antibiotics against these "superbugs". tandfonline.com

The timeline below highlights key milestones in the history of polymyxins:

1947: Polymyxins are discovered. nih.gov

1949: Colistin (B93849) is first isolated in Japan. wikipedia.org

Late 1950s: Polymyxins are introduced into clinical use. nih.govtandfonline.comwikipedia.org

1970s-1980s: Use of polymyxins declines due to toxicity concerns. tandfonline.comfrontiersin.orgmdpi.com

Mid-1990s: Polymyxins re-emerge as a last-resort therapy for MDR infections. tandfonline.comresearchgate.net

Colistin A Sulfomethate Sodium as a Prodrug in the Polymyxin Family

Colistin A sulfomethate sodium, also known as colistimethate sodium (CMS), is an inactive prodrug of colistin. wikipedia.orgbasicmedicalkey.comwikidoc.orgacs.orgcymitquimica.comnih.gov This means that it must be converted into its active form, colistin, within the body to exert its antibacterial effect. basicmedicalkey.comcymitquimica.com The conversion process involves the hydrolysis of the sulfomethyl groups attached to the primary amines of the colistin molecule. wikipedia.orgbasicmedicalkey.comasm.org This hydrolysis occurs spontaneously in aqueous solutions and in vivo. basicmedicalkey.comasm.org

The primary reason for developing the sulfomethylated form was to create a less toxic parenteral formulation compared to colistin sulfate (B86663). wikipedia.orgnih.gov While CMS itself shows little to no antibacterial activity, its conversion to colistin is essential for its therapeutic action against susceptible Gram-negative bacteria. basicmedicalkey.comnih.govnih.gov

| Compound | Activity Status | Primary Use |

|---|---|---|

| Colistin A Sulfomethate Sodium (CMS) | Inactive Prodrug | Parenteral administration |

| Colistin (Active Form) | Active | Antibacterial effect |

It is crucial to differentiate between colistin A sulfomethate sodium (CMS) and colistin sulfate in research settings as they are not interchangeable. wikipedia.orgbasicmedicalkey.comwikidoc.orgnih.govbionity.com

Here are the key distinctions:

Chemical Properties: Colistin sulfate is a cationic and stable compound, whereas CMS is anionic and readily hydrolyzes in aqueous solutions. wikipedia.orgnih.govbionity.com

Activity: Colistin sulfate is the active form of the antibiotic. basicmedicalkey.com CMS is an inactive prodrug that requires in vivo conversion to colistin to become active. basicmedicalkey.comnih.govnih.gov

Formulation: CMS is the form used for parenteral (intravenous or intramuscular) administration due to its reduced toxicity profile compared to parenteral colistin sulfate. wikipedia.orgbasicmedicalkey.comnih.gov Colistin sulfate is typically used for topical applications or oral administration for gastrointestinal decontamination. wikipedia.orgbasicmedicalkey.com

The table below summarizes the main differences between the two forms:

| Characteristic | Colistin A Sulfomethate Sodium (CMS) | Colistin Sulfate |

|---|---|---|

| Ionic Nature | Anionic wikipedia.orgnih.govbionity.com | Cationic wikipedia.orgnih.govbionity.com |

| Stability in Aqueous Solution | Unstable, hydrolyzes wikipedia.orgnih.govbionity.com | Stable wikipedia.orgnih.govbionity.com |

| Biological Activity | Inactive prodrug wikipedia.orgbasicmedicalkey.comwikidoc.orgacs.orgcymitquimica.comnih.gov | Active antibiotic basicmedicalkey.com |

| Primary Route of Administration | Parenteral wikipedia.orgbasicmedicalkey.comnih.gov | Topical, Oral wikipedia.orgbasicmedicalkey.com |

Properties

Molecular Formula |

C58H105N16Na5O28S5 |

|---|---|

Molecular Weight |

1749.8 g/mol |

IUPAC Name |

pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6R)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |

InChI |

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,47+,48+;;;;;/m1...../s1 |

InChI Key |

IQWHCHZFYPIVRV-VLLYEMIKSA-I |

Isomeric SMILES |

CC[C@@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Biology and Prodrug Conversion Mechanisms of Colistin a Sulfomethate Sodium

Synthetic Pathways and Sulfomethylation Processes

The synthesis of colistin (B93849) A sulfomethate sodium is a post-fermentation chemical modification of colistin A. The core of this process is the sulfomethylation reaction, which targets the five primary amino groups present on the L-α,γ-diaminobutyric acid (L-Dab) residues of the colistin A peptide backbone. This reaction is not stoichiometric and results in a complex and heterogeneous mixture of molecules, rather than a single, defined chemical entity. The degree of sulfomethylation can vary significantly, meaning a given preparation of CMS contains a population of colistin A molecules with one, two, three, four, or five sulfomethyl groups attached.

The conversion of the primary amines (-NH₂) of colistin A into N-sulfomethyl groups (-NH-CH₂-SO₃⁻Na⁺) is achieved through a reaction with formaldehyde (B43269) (HCHO) and sodium bisulfite (NaHSO₃). Each reagent plays a distinct and essential role in the formation of the labile N-C-S bond that characterizes the prodrug.

Formaldehyde (HCHO): Acts as the electrophilic one-carbon linker. It reacts with the nucleophilic primary amino groups of the L-Dab residues. This initial reaction forms an unstable hydroxymethyl amine intermediate (-NH-CH₂-OH) or a related iminium species.

Sodium Bisulfite (NaHSO₃): Serves as the source of the hydrophilic sulfonate group. The bisulfite anion adds to the intermediate formed by the reaction between the amine and formaldehyde, resulting in the stable, yet hydrolytically cleavable, N-sulfomethyl group.

The reaction proceeds until a mixture of variously substituted colistin A derivatives is formed. The resulting product, CMS, is a complex mixture whose exact composition depends on the specific reaction conditions, including stoichiometry of reagents and reaction time.

| Reagent | Chemical Formula | Primary Role in Synthesis |

|---|---|---|

| Colistin A | C₅₃H₁₀₀N₁₆O₁₃ | Starting polypeptide substrate containing five primary amino groups. |

| Formaldehyde | HCHO | Provides the methylene (B1212753) (-CH₂-) bridge by reacting with the primary amines. |

| Sodium Bisulfite | NaHSO₃ | Adds the sulfonate (-SO₃⁻) group to the methylene bridge, completing the sulfomethyl moiety. |

Hydrolytic Conversion to Active Colistin and Derivatives

Colistin A sulfomethate sodium is biologically inert and must undergo hydrolysis to release active colistin A. This conversion process is not a single-step reaction but a cascade of hydrolysis events that occur spontaneously in aqueous solutions, including biological fluids. The labile N-CH₂-SO₃⁻ bonds are cleaved, regenerating the crucial primary amino groups required for colistin's antibacterial activity. This process is complex, as it involves a dynamic population of partially sulfomethylated intermediates.

Upon dissolution in an aqueous medium, the heterogeneous mixture of CMS begins to hydrolyze. The sulfomethyl groups are sequentially cleaved, leading to the formation of a dynamic array of partially sulfomethylated derivatives. Research utilizing advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has confirmed that at any given time, a solution of CMS contains a mixture of:

Fully substituted CMS (containing five sulfomethyl groups).

Partially substituted derivatives (e.g., tetra-, tri-, di-, and mono-sulfomethylated colistin A).

Unsubstituted, fully active colistin A.

The relative abundance of these species changes over time as hydrolysis proceeds. Highly substituted derivatives act as a reservoir, slowly releasing less substituted forms, which in turn hydrolyze to generate the active compound. This stepwise degradation means that the appearance of active colistin A is delayed and its concentration gradually increases as the various intermediates are converted.

| Species Name | Description | Role in Conversion Cascade |

|---|---|---|

| Penta-sulfomethylated Colistin A | Colistin A with 5 sulfomethyl groups | Initial, highly substituted component of the prodrug mixture. |

| Tetra-sulfomethylated Colistin A | Colistin A with 4 sulfomethyl groups | First major hydrolysis intermediate. |

| Tri-sulfomethylated Colistin A | Colistin A with 3 sulfomethyl groups | Intermediate in the hydrolysis pathway. |

| Di-sulfomethylated Colistin A | Colistin A with 2 sulfomethyl groups | Intermediate in the hydrolysis pathway. |

| Mono-sulfomethylated Colistin A | Colistin A with 1 sulfomethyl group | Final intermediate before release of the active form. |

| Colistin A (Active) | Colistin A with 0 sulfomethyl groups (all 5 primary amines are free) | The final, biologically active product of hydrolysis. |

The rate of hydrolytic conversion of CMS to colistin A is highly dependent on the physicochemical conditions of the solution. The kinetics of this process are primarily influenced by pH and temperature.

pH: The stability of the N-C-S bond is pH-sensitive. Research has demonstrated that hydrolysis is significantly accelerated under acidic conditions (e.g., pH < 6). At physiological pH (around 7.4), hydrolysis proceeds at a moderate and sustained rate. In contrast, under more basic conditions, the rate of conversion may be altered. This pH-dependence is critical, as it dictates the rate at which the active drug becomes available in different biological environments.

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis, leading to a faster conversion of CMS to colistin A.

These factors underscore that the kinetic profile of active colistin A generation is not fixed but is a function of its immediate chemical environment.

| Condition | Effect on Hydrolysis Rate | Scientific Rationale |

|---|---|---|

| Acidic pH (e.g., pH 5.0) | Accelerated Rate | Acid-catalyzed hydrolysis of the N-C bond is more efficient, leading to faster cleavage of sulfomethyl groups. |

| Neutral/Physiological pH (e.g., pH 7.4) | Moderate Rate | Represents the typical rate of spontaneous hydrolysis under standard biological conditions. |

| Increased Temperature | Accelerated Rate | Provides greater kinetic energy to the molecules, increasing the frequency and energy of collisions, thus overcoming the activation energy for hydrolysis more readily. |

A significant challenge in the study and use of CMS is the variability between different commercial formulations. The non-stoichiometric synthesis process results in batch-to-batch and manufacturer-to-manufacturer differences in the initial composition of the CMS mixture. Analytical studies have shown that some formulations may be rich in highly sulfomethylated species, while others may contain a greater proportion of less-substituted derivatives and even free colistin.

This compositional variability has direct consequences for the conversion kinetics:

A formulation predominantly composed of highly substituted species (e.g., penta- and tetra-sulfomethylated colistin A) will exhibit a slower initial rate of conversion to active colistin A.

A formulation containing a higher percentage of lower-substituted derivatives will convert more rapidly.

This inconsistency complicates the comparison of research findings across different studies, as the rate of formation and ultimate concentration of active colistin A can differ substantially even when the nominal mass of CMS is the same. Consequently, detailed chemical characterization of the specific CMS batch used is essential for reproducible and reliable scientific research.

Molecular and Cellular Mechanisms of Colistin S Antimicrobial Action

Interactions with Gram-Negative Bacterial Outer Membrane

The primary target of colistin (B93849) is the outer membrane of Gram-negative bacteria, a unique and complex structure that provides a formidable barrier to many antibiotics. basicmedicalkey.comoup.com Colistin's interaction with this membrane is a multi-step process involving electrostatic binding, cation displacement, and ultimately, disruption of the membrane's integrity.

Electrostatic Binding to Lipopolysaccharide (LPS) Lipid A Moiety

The initial and crucial step in colistin's mechanism of action is its electrostatic binding to the lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. mdpi.comoup.comnih.gov Colistin is a polycationic peptide, meaning it carries multiple positive charges. wikipedia.orgresearchgate.net This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of the lipid A moiety of LPS. nih.govresearchgate.netnih.gov This binding is a key determinant of colistin's specificity for Gram-negative bacteria. mdpi.comdroracle.ai

Competitive Displacement of Divalent Cations (Magnesium, Calcium) from LPS

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between the negatively charged LPS molecules. wikipedia.orgbasicmedicalkey.comoup.com Colistin, with its high positive charge, competitively displaces these stabilizing cations from their binding sites on the LPS. wikipedia.orgbasicmedicalkey.comoup.comfrontiersin.org The affinity of colistin for LPS is reported to be significantly higher than that of the divalent cations it displaces. nih.gov This displacement disrupts the integrity of the LPS layer, leading to a destabilization of the outer membrane. wikipedia.orgnih.govresearchgate.net

Outer Membrane Disruption and Permeability Alterations

The displacement of divalent cations and the binding of colistin to LPS lead to a significant disruption of the outer membrane's structure. wikipedia.orgmdpi.comfrontiersin.org This disruption results in localized disturbances and increased permeability of the outer membrane. wikipedia.orgpatsnap.comoup.com The once-stable barrier becomes compromised, allowing for the passage of substances that would normally be excluded. This alteration in permeability is a critical step that precedes the ultimate bactericidal effect of the antibiotic. wikipedia.orgmdpi.com

Mechanisms of Cytoplasmic Membrane Interaction

Following the disruption of the outer membrane, colistin proceeds to interact with the cytoplasmic (inner) membrane, leading to cell death.

"Self-Directed Uptake" Across the Outer Membrane

The process by which colistin traverses the now-permeabilized outer membrane is often referred to as "self-directed uptake". nih.gov Having created fissures in the outer membrane, colistin essentially facilitates its own passage across this barrier to reach the periplasmic space and subsequently the cytoplasmic membrane. nih.gov

Induction of Cytoplasmic Content Leakage and Subsequent Bactericidal Effect

The bactericidal action of colistin A sulfomethate sodium, following its conversion to the active form colistin, culminates in the disruption of the bacterial cell envelope and subsequent leakage of cytoplasmic contents. This process is initiated by a detergent-like mechanism of action that permeabilizes the cell envelope. nih.govwikipedia.org The initial electrostatic interaction and displacement of divalent cations create destabilized areas in the outer membrane, through which colistin transits via a "self-promoted uptake" mechanism. frontiersin.orgbiomedres.us

Once across the outer membrane, colistin interacts with the inner phospholipid bilayer. mdpi.com This interaction leads to a loss of the physical integrity of the inner membrane, causing it to thin and ultimately rupture. mdpi.commdpi.com The disruption of both the outer and inner membranes results in the leakage of essential intracellular components, such as ions, nucleotides, and enzymes, leading to bacterial cell death. patsnap.comelsevier.es Electron microscopy has shown that colistin-treated cells exhibit numerous projections and pores on the cell wall, with some cells appearing depleted of their cytoplasmic material which has been released through these cracks. elsevier.es This leakage of cytoplasmic and periplasmic contents is a hallmark of colistin's potent bactericidal effect. nih.gov

Anti-Endotoxin Activity: Molecular Basis

In addition to its direct bactericidal properties, colistin exhibits significant anti-endotoxin activity by targeting the lipopolysaccharide (LPS) molecules of Gram-negative bacteria. oup.comtoku-e.com The lipid A portion of LPS is a potent endotoxin (B1171834) that can trigger a cascade of inflammatory responses in the host. nih.govmdpi.com Colistin's ability to bind to and neutralize this component is a key aspect of its therapeutic effect. mdpi.comresearchgate.net

Binding and Neutralization of Endotoxin (LPS Lipid A)

The molecular basis of colistin's anti-endotoxin activity lies in its high-affinity binding to the lipid A moiety of LPS. nih.govresearchgate.net The initial interaction is an electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of the cationic colistin molecule and the negatively charged phosphate groups of lipid A. nih.govfrontiersin.org This binding is strong and competitively displaces the divalent cations, magnesium (Mg²⁺) and calcium (Ca²⁺), that normally stabilize the LPS structure. oup.comresearchgate.net

By binding directly to lipid A, colistin effectively neutralizes the endotoxic properties of the LPS molecule. mdpi.commdpi.com This neutralization prevents the LPS from initiating the host's inflammatory cascade, thereby mitigating the risk of endotoxic shock. nih.govmdpi.com The affinity of colistin for LPS is reported to be at least three times higher than its affinity for the divalent cations it displaces, ensuring a robust binding and neutralization effect. frontiersin.org

Molecular Interactions Influencing Cytokine Release Pathways

The binding of colistin to LPS has a direct impact on the signaling pathways that lead to the release of pro-inflammatory cytokines. nih.govnih.gov When LPS is released from bacteria, it can interact with host immune cells, primarily through the Toll-like receptor 4 (TLR4) pathway, leading to the production and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govresearchgate.netnih.gov An excessive release of these cytokines can lead to systemic inflammation and septic shock. nih.govtandfonline.com

Colistin's neutralization of LPS prevents or reduces the binding of LPS to its receptors on immune cells, thereby suppressing the downstream signaling cascade that triggers cytokine production. nih.govnih.gov Studies have demonstrated that colistin can significantly decrease the inflammatory cytokine response to LPS. nih.govresearchgate.net For instance, in a human endotoxemia model, colistin administration led to a notable reduction in the levels of IL-6, IL-8, and TNF-α. nih.gov This suppression of cytokine release is a critical component of colistin's anti-endotoxin activity, helping to control the host's inflammatory response to bacterial infection. nih.govresearchgate.net

Research Findings on Colistin's Mechanisms

| Mechanism Aspect | Key Molecular Interaction | Resulting Effect on Bacterium/Host | Supporting Evidence/Model |

|---|---|---|---|

| Cytoplasmic Leakage Induction | Electrostatic interaction between colistin's Dab residues and LPS phosphate groups. nih.govfrontiersin.org | Displacement of Mg²⁺ and Ca²⁺, destabilization of the outer membrane. oup.comresearchgate.net | "Self-promoted uptake" model. frontiersin.orgbiomedres.us |

| Bactericidal Effect | Interaction of colistin with the inner phospholipid membrane. mdpi.com | Membrane thinning, rupture, and leakage of essential cellular contents. mdpi.commdpi.comelsevier.es | Electron microscopy showing membrane pores and depleted cytoplasm. elsevier.es |

| Endotoxin Neutralization | High-affinity binding of colistin to the lipid A moiety of LPS. nih.govresearchgate.net | Neutralization of the endotoxic properties of LPS. mdpi.commdpi.com | Colistin's affinity for LPS is 3x higher than for divalent cations. frontiersin.org |

| Cytokine Release Inhibition | Inhibition of LPS binding to host immune cell receptors (e.g., TLR4). nih.govnih.gov | Suppression of pro-inflammatory cytokine (TNF-α, IL-6, IL-8) release. researchgate.netnih.govresearchgate.net | Human endotoxemia models showing reduced cytokine levels. nih.gov |

Mechanisms of Acquired and Intrinsic Antimicrobial Resistance to Colistin

Chromosomal-Mediated Resistance Pathways

Chromosomal mutations are a significant contributor to colistin (B93849) resistance, primarily by altering the composition and structure of the bacterial outer membrane.

Lipid A Modification via Cationic Substitution (Phosphoethanolamine and 4-Amino-4-deoxy-L-arabinose Addition)

A primary mechanism of chromosomal resistance involves the modification of lipid A, a crucial component of LPS. mdpi.com The bactericidal action of colistin begins with an electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A. nih.govmdpi.com Bacteria can develop resistance by adding cationic molecules, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A moiety. nih.govmdpi.comfrontiersin.org This addition reduces the net negative charge of the LPS, thereby weakening the electrostatic attraction between colistin and its target and hindering its antibacterial activity. mdpi.comfrontiersin.org This modification has been observed in various Gram-negative bacteria, including Escherichia coli, Salmonella, and Acinetobacter baumannii. nih.govfrontiersin.orgoup.com

Table 1: Key Findings on Lipid A Modification and Colistin Resistance

| Bacterial Species | Modification Moiety | Effect on Colistin Interaction | Reference |

|---|---|---|---|

| Escherichia coli | Phosphoethanolamine (PEtN), 4-amino-4-deoxy-L-arabinose (L-Ara4N) | Reduces net negative charge of LPS, decreasing colistin binding. | frontiersin.org |

| Salmonella | Phosphoethanolamine (PEtN), 4-amino-4-deoxy-L-arabinose (L-Ara4N) | Alters LPS to reduce antimicrobial binding. | frontiersin.org |

| Acinetobacter baumannii | Phosphoethanolamine (PEtN) | Accounts for colistin resistance by modifying lipid A. | oup.com |

Role of Two-Component Regulatory Systems (PhoP/PhoQ and PmrA/PmrB) in Resistance Development

The addition of cationic groups to lipid A is regulated by two-component regulatory systems (TCS), primarily the PhoP/PhoQ and PmrA/PmrB systems. nih.govfrontiersin.org These systems act as environmental sensors and signal transducers. nih.gov The PhoP/PhoQ system, for instance, can be activated by low magnesium concentrations and regulates the expression of genes involved in LPS modification. nih.govmcmaster.ca Activation of PhoP/PhoQ can, in turn, activate the PmrA/PmrB system, which directly controls the expression of genes responsible for the synthesis and transfer of L-Ara4N and PEtN to lipid A. nih.govfrontiersin.org Mutations in these regulatory systems can lead to their constitutive activation, resulting in persistent modification of lipid A and a stable colistin-resistant phenotype. mdpi.comnih.gov This mechanism has been documented in a range of bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella spp. nih.govmdpi.com

Table 2: Two-Component Systems and Their Role in Colistin Resistance

| Regulatory System | Function | Impact on Resistance | Affected Bacteria | Reference |

|---|---|---|---|---|

| PhoP/PhoQ | Senses environmental signals and regulates gene expression for LPS modification. | Upregulation leads to increased lipid A modification and colistin resistance. | P. aeruginosa, K. pneumoniae, Salmonella spp. | nih.govmdpi.comnih.gov |

| PmrA/PmrB | Controls the addition of PEtN and L-Ara4N to lipid A. | Constitutive activation results in stable colistin resistance. | P. aeruginosa, K. pneumoniae, Salmonella spp. | nih.govmdpi.com |

Alterations in Outer Membrane Proteins (e.g., OprH Overexpression, OprD Down-regulation)

Modifications to outer membrane proteins (OMPs) can also contribute to colistin resistance, particularly in Pseudomonas aeruginosa. The overexpression of the OprH protein, which is regulated by the PhoP/PhoQ system, has been linked to increased resistance. nih.govmcmaster.ca Conversely, the down-regulation of another OMP, OprD, has been associated with reduced susceptibility to colistin. nih.gov The ParR-ParS two-component regulatory system has been shown to repress oprD expression, contributing to resistance against multiple antibiotics, including colistin. nih.gov

Inactivation of mgrB Gene in Klebsiella pneumoniae

In Klebsiella pneumoniae, a key mechanism of colistin resistance is the inactivation of the mgrB gene. frontiersin.orgijmrhs.com The MgrB protein is a negative regulator of the PhoP/PhoQ two-component system. frontiersin.orgfrontiersin.org When the mgrB gene is inactivated, often through insertional mutations, the negative feedback on the PhoP/PhoQ system is lost. frontiersin.orgnih.gov This leads to the constitutive activation of PhoP/PhoQ, resulting in the upregulation of genes that modify lipid A and confer colistin resistance. mdpi.comfrontiersin.org Inactivation of mgrB has become a common mechanism for colistin resistance in clinical isolates of KPC-producing K. pneumoniae. nih.gov

Plasmid-Mediated Resistance Mechanisms

The emergence of plasmid-mediated colistin resistance represents a significant public health threat due to the potential for rapid horizontal gene transfer between different bacterial species and strains. mdpi.comszu.gov.cz The most prominent mechanism of plasmid-mediated resistance is the expression of mobile colistin resistance (mcr) genes. mdpi.comasm.org

These mcr genes encode phosphoethanolamine transferase enzymes, which catalyze the addition of PEtN to lipid A. mdpi.comasm.org This modification reduces the net negative charge of the LPS, mirroring the chromosomal resistance mechanism but with the added danger of being transferable. mdpi.commodernmedlab.com The first identified and most prevalent of these genes is mcr-1, initially discovered in E. coli from China. mdpi.comwikipedia.org Since its discovery, numerous variants of mcr genes (from mcr-1 to mcr-10) have been identified in various Gram-negative bacteria worldwide, including Klebsiella pneumoniae, Salmonella spp., and Enterobacter spp. mdpi.comszu.gov.czmdpi.comasm.org These genes are often located on mobile genetic elements like plasmids, facilitating their spread. szu.gov.czbiorxiv.org For instance, the mcr-1 gene is commonly found on IncX4 and IncHI2 plasmids, while mcr-4 is often associated with ColE10-type plasmids and mcr-9 with IncHI2 plasmids or integrated into the chromosome. szu.gov.czbiorxiv.org

Table 3: Common Plasmid-Mediated Colistin Resistance (mcr) Genes

| Gene | Function | Common Bacterial Hosts | Associated Plasmids | Reference |

|---|---|---|---|---|

| mcr-1 | Encodes phosphoethanolamine transferase | E. coli, K. pneumoniae, Salmonella spp. | IncX4, IncHI2, IncI2 | szu.gov.czasm.org |

| mcr-4 | Encodes phosphoethanolamine transferase | Enterobacter spp. | ColE10-type | szu.gov.czbiorxiv.org |

| mcr-9 | Encodes phosphoethanolamine transferase | Enterobacter spp. | IncHI2 | szu.gov.czbiorxiv.org |

Mobile Colistin Resistance (mcr) Genes (mcr-1 to mcr-10 and Variants)

The emergence of mobile colistin resistance (mcr) genes represents a significant public health threat, enabling the horizontal transfer of colistin resistance among bacteria. nih.govdovepress.com To date, ten distinct mcr gene families, designated mcr-1 through mcr-10, and their variants have been identified in various bacterial species isolated from humans, animals, and the environment. nih.govdovepress.comnih.gov These genes are frequently located on plasmids, which facilitates their rapid dissemination across different bacterial species and genera. dovepress.commednexus.org

The discovery of the first plasmid-mediated colistin resistance gene, mcr-1, in Escherichia coli from China in 2015 marked a turning point in understanding colistin resistance. dovepress.commdpi.com Since then, numerous studies have documented the global spread of mcr genes. nih.govmednexus.orgmedrxiv.org These genes have been found in a wide range of Gram-negative bacteria, including Klebsiella pneumoniae, Salmonella enterica, Enterobacter spp., and Acinetobacter baumannii. mednexus.orgmdpi.comdovepress.com The prevalence of mcr genes varies geographically and by source, with notable occurrences in livestock and clinical settings. medrxiv.orgmdpi.com

The diversity of mcr genes and their variants underscores the dynamic nature of antibiotic resistance. nih.govnih.gov While mcr-1 remains the most prevalent, the other mcr genes contribute to the growing pool of colistin resistance determinants. nih.govmdpi.com The co-occurrence of mcr genes with other antibiotic resistance genes, such as those conferring resistance to carbapenems, further complicates treatment options for multidrug-resistant infections. mednexus.org

A curated database of all known mcr genes and their variants is maintained to facilitate molecular surveillance and harmonize detection methods. asm.org This resource is crucial for tracking the spread of mobile colistin resistance and informing public health responses. asm.org

Enzymatic Modification of Lipid A by MCR Transferases

The primary mechanism by which MCR enzymes confer colistin resistance is through the enzymatic modification of lipid A, a crucial component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. researchgate.netpnas.orgresearchgate.net MCR enzymes are phosphoethanolamine (PEtN) transferases that catalyze the addition of a PEtN moiety to the lipid A. nih.govresearchgate.netasm.org

This modification of lipid A reduces the net negative charge of the bacterial outer membrane. pnas.orgasm.org Colistin, a polycationic antibiotic, relies on electrostatic interactions with the negatively charged phosphate groups of lipid A to disrupt the outer membrane. mdpi.comnih.gov By adding the positively charged PEtN group, MCR enzymes decrease the binding affinity of colistin to its target, thereby conferring resistance. researchgate.netasm.org

Different MCR variants exhibit selectivity in their modification of lipid A. For instance, MCR-1 and MCR-3 have been shown to selectively modify the 4'-phosphate of lipid A, while others like EptA and MCR-9 modify the 1-phosphate. asm.orgasm.org These specific modification patterns can influence the level of colistin resistance and the fitness of the bacteria. asm.orgasm.org The structural and functional diversity of these enzymes highlights the various strategies bacteria employ to evade the action of colistin. asm.orgasm.org

Horizontal Gene Transfer and Global Dissemination of mcr Genes

The global spread of mcr genes is primarily driven by horizontal gene transfer (HGT), a process that allows for the rapid dissemination of genetic material between different bacteria. nih.govmdpi.com These genes are most commonly found on mobile genetic elements (MGEs) such as plasmids, which can be transferred between bacteria through conjugation. mednexus.orgmdpi.com The promiscuous nature of some of these plasmids allows for the transfer of mcr genes not only between strains of the same species but also across different species and genera. nih.govmednexus.org

Several plasmid incompatibility (Inc) groups, including IncI2, IncHI2, and IncX4, have been associated with the carriage of mcr genes. medrxiv.orgmdpi.com These plasmids often carry other antibiotic resistance genes, leading to the co-selection and spread of multidrug resistance. mednexus.orgmedrxiv.org Insertion sequences (IS), such as ISApl1, are frequently found flanking mcr genes and are thought to play a crucial role in their mobilization and transfer between different MGEs. mdpi.commdpi.com

Phylogenetic analyses suggest that the global dissemination of mcr-1 originated from a single mobilization event in the mid-2000s, followed by a rapid expansion. cam.ac.uk The widespread use of colistin in agriculture, particularly in livestock production, is considered a major contributing factor to the emergence and selection of mcr-harboring bacteria. mednexus.orgwho.int These resistant bacteria can then be transmitted to humans through the food chain or direct contact. mednexus.org The presence of mcr genes has been reported in diverse reservoirs, including food-producing animals, meat products, environmental samples, and human clinical isolates across the globe, highlighting the interconnectedness of different ecosystems in the spread of antibiotic resistance. medrxiv.orgmdpi.com

Efflux Pump Systems Conferring Resistance (e.g., MexAB-OprM in P. aeruginosa)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and conferring resistance. dovepress.com In Pseudomonas aeruginosa, a number of efflux pumps from the Resistance-Nodulation-Division (RND) family are major contributors to its intrinsic and acquired resistance to various antimicrobial agents. mdpi.comnih.gov

The MexAB-OprM efflux pump is one of the most significant and constitutively expressed RND pumps in P. aeruginosa. mdpi.commdpi.com It is known to extrude a broad spectrum of antibiotics, including β-lactams, quinolones, macrolides, and tetracyclines. nih.govnih.gov While overexpression of MexAB-OprM is associated with resistance to many antipseudomonal drugs, it is generally not considered a primary mechanism for colistin resistance. nih.gov

However, another RND-type efflux pump, MexXY-OprM, has been shown to contribute to both tolerance and acquired resistance to colistin in P. aeruginosa. asm.org The expression of the mexXY operon is inducible upon exposure to certain antibiotics and stressors. mdpi.comasm.org Studies have demonstrated that the MexXY/OprM system, in conjunction with modifications to the lipopolysaccharide (LPS), plays a role in the adaptation of P. aeruginosa to polymyxins. asm.org The deletion of mexXY has been linked to increased susceptibility to colistin in some mutants. asm.org The interplay between efflux pumps and other resistance mechanisms highlights the complex and multifactorial nature of colistin resistance in P. aeruginosa.

Phenotypic Heteroresistance: Underlying Molecular and Cellular Mechanisms

Phenotypic heteroresistance to colistin is a phenomenon where a subpopulation of bacterial cells within a seemingly susceptible population exhibits resistance to the antibiotic. asm.orgdovepress.com This can lead to treatment failures as the resistant subpopulation can be selected for and proliferate during therapy. asm.org

The molecular and cellular mechanisms underlying colistin heteroresistance are complex and can vary between different bacterial species. asm.orgdovepress.com In many cases, it involves transient and reversible changes in gene expression that lead to modifications of the bacterial cell envelope, particularly the lipopolysaccharide (LPS). asm.orgnih.gov

In some Gram-negative bacteria, such as Enterobacter cloacae complex and P. aeruginosa, heteroresistance has been linked to the activation of two-component regulatory systems (TCSs) like PhoPQ and PmrAB. asm.orgnih.gov These TCSs can upregulate the expression of genes involved in the modification of lipid A with molecules like 4-amino-4-deoxy-L-arabinose (L-Ara4N), which reduces the negative charge of the outer membrane and decreases colistin's binding affinity. asm.orgnih.gov

Efflux pumps can also play a role in heteroresistance. dovepress.com For example, in some Enterobacter species, the overexpression of the AcrAB-TolC efflux pump has been associated with colistin heteroresistance. nih.gov Additionally, mutations in regulatory genes, such as mgrB in Klebsiella pneumoniae, which is a negative regulator of the PhoPQ TCS, can contribute to the emergence of resistant subpopulations. mdpi.com The instability of these resistance mechanisms, often reverting to susceptibility in the absence of the antibiotic, is a key characteristic of heteroresistance. dovepress.com

Intrinsic Resistance in Specific Gram-Negative Bacterial Genera (e.g., Proteus spp., Serratia spp., Burkholderia cepacia)

Certain genera of Gram-negative bacteria are naturally or intrinsically resistant to colistin. dovepress.comnih.gov This inherent resistance is not due to the acquisition of mobile resistance genes but is a result of the intrinsic structure of their outer membrane, particularly the lipopolysaccharide (LPS). medscape.comresearchgate.net

Genera that commonly exhibit intrinsic colistin resistance include Proteus spp., Serratia spp., Morganella morganii, and Burkholderia cepacia complex. dovepress.comnih.govmedscape.comtandfonline.com The primary mechanism of this intrinsic resistance is the constitutive modification of their lipid A. medscape.comresearchgate.net For instance, in Proteus mirabilis and Serratia marcescens, the lipid A is modified with 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govmedscape.comresearchgate.net This modification neutralizes the negative charge of the LPS, preventing the electrostatic interaction required for colistin to bind and disrupt the outer membrane. researchgate.net

In Vitro Antimicrobial Spectrum and Susceptibility Profiling

Activity against Key Multidrug-Resistant Gram-Negative Pathogens

Colistin (B93849) demonstrates potent bactericidal activity against a wide range of multidrug-resistant (MDR) Gram-negative bacilli. Its spectrum of activity is crucial in clinical settings where therapeutic options are limited.

Colistin is highly active against most isolates of Acinetobacter species, particularly Acinetobacter baumannii, a pathogen notorious for its extensive drug resistance. nih.goversnet.org Studies have consistently reported high susceptibility rates among clinical isolates. For instance, research has shown that colistin can have a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) as low as 0.5 mg/L to 2 mg/L for A. baumannii. prolekare.cznih.govresearchgate.net However, the emergence of colistin-resistant A. baumannii has been documented, often in patients with prior exposure to the antibiotic, highlighting the evolution of resistance during therapy. idcmjournal.orgwikipedia.org Susceptibility testing is therefore critical, with a colistin concentration of ≥4 μg/ml often used as the breakpoint to define resistant isolates. unisi.it

Table 1: In Vitro Activity of Colistin against Acinetobacter Species

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Source(s) |

|---|---|---|---|---|

| Acinetobacter spp. | - | 2 | - | prolekare.cz |

| A. baumannii | 0.5 | 0.5 | - | researchgate.net |

| A. baumannii | 0.06 | 32 | - | unisi.it |

Pseudomonas aeruginosa is another major Gram-negative pathogen for which colistin is a last-resort treatment, especially in the context of cystic fibrosis. mdpi.com Colistin generally exhibits good efficacy against P. aeruginosa, with reported MIC90 values typically ranging from 2 mg/L to 4 mg/L. prolekare.cznih.govresearchgate.net A study on MDR-P. aeruginosa isolates found a 98% susceptibility rate, with an MIC50 of 1.0 µg/ml and an MIC90 of 1.5 µg/ml. nih.gov As with other bacteria, resistance can develop, and reliable susceptibility testing methods are important for guiding therapy. asm.org

Table 2: In Vitro Activity of Colistin against Pseudomonas aeruginosa

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Source(s) |

|---|---|---|---|---|

| P. aeruginosa | - | 4 | - | prolekare.cz |

| P. aeruginosa | 1 | 2 | - | researchgate.net |

| P. aeruginosa (MDR) | 1.0 | 1.5 | - | nih.gov |

Colistin is increasingly utilized for infections caused by carbapenem-resistant Klebsiella pneumoniae (CRKP). plos.org Its activity against Klebsiella species is generally good but can be more variable than against Acinetobacter or Pseudomonas. prolekare.cz One study reported an MIC90 of 8 mg/L for Klebsiella spp., while another focusing on CRKP found MIC50 and MIC90 values of 1 μg/mL and 16.0 μg/mL, respectively. nih.govfrontiersin.org In some cases, Etest results for multidrug-resistant K. pneumoniae showed an MIC of 0.19 µg/mL, indicating high susceptibility. asm.org

Table 3: In Vitro Activity of Colistin against Klebsiella Species

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Source(s) |

|---|---|---|---|---|

| Klebsiella spp. | - | 8 | - | nih.gov |

| K. pneumoniae | 0.5 | 16 | - | researchgate.net |

| K. pneumoniae (CRKP) | 1 | 16 | ≤0.25 to >16.0 | frontiersin.org |

Colistin is active against most Escherichia coli and many other members of the Enterobacteriaceae family, such as Enterobacter and Citrobacter species. prolekare.cznih.gov For E. coli, the MIC90 is often reported to be as low as 1 mg/L. nih.gov Studies on extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae have confirmed promising in-vitro activity against E. coli, K. pneumoniae, and Enterobacter cloacae. dovepress.com However, some genera within this family, such as Proteus, Providencia, and Serratia, are intrinsically resistant to colistin. nih.gov A study of carbapenem-resistant Enterobacterales (CRE) found colistin resistance rates of 36.36% in Enterobacter spp. and 17.39% in E. coli, with MIC50 and MIC90 values for all CRE isolates being 2µg/ml and 8µg/ml, respectively. mdpi.com

Table 4: In Vitro Activity of Colistin against E. coli and other Enterobacteriaceae

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Source(s) |

|---|---|---|---|---|

| E. coli | - | 1 | - | nih.gov |

| E. coli | 0.5 | 0.5 | 0.12–128 | researchgate.netplos.org |

| Enterobacter spp. | 1 | - | - | nih.gov |

| Citrobacter spp. | - | 1 | - | nih.gov |

The activity of colistin against Stenotrophomonas maltophilia is a subject of complex findings. While some studies have shown considerable in vitro activity, with 83%–88% of isolates being susceptible, others report high rates of resistance. nih.govfrontiersin.org One study reported an MIC50 of 8 mg/L and an MIC90 of 128 mg/L, indicating poor activity. researchgate.net Susceptibility testing for S. maltophilia is challenging, with results being method-dependent and sometimes difficult to interpret due to phenomena like heteroresistance. asm.org An increase in colistin resistance over time has been observed, correlating with increased usage of the antibiotic.

Table 5: In Vitro Activity of Colistin against Stenotrophomonas maltophilia

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Source(s) |

|---|---|---|---|---|

| S. maltophilia | 8 | 128 | - | researchgate.net |

Antimicrobial Activity within Biofilm Architectures

Bacterial biofilms present a significant challenge to antimicrobial therapy due to their protective matrix and the altered metabolic state of the embedded bacteria. Colistin's activity is generally impaired against biofilm-embedded bacteria compared to their free-floating, planktonic counterparts. However, it possesses a unique property of being active against the metabolically inactive or dormant cells located in the inner, low-oxygen layers of the biofilm structure. This is complementary to many other antibiotics that primarily target metabolically active cells in the outer layers.

For Pseudomonas aeruginosa, colistin's bactericidal effect on biofilms is notably enhanced under anaerobic conditions, which are typical of the deep layers of a biofilm. nih.gov In vitro studies show that while colistin alone primarily kills the dormant center of a P. aeruginosa biofilm, combining it with an antibiotic like ciprofloxacin, which kills the active surface bacteria, can lead to the eradication of the entire biofilm.

In the case of Klebsiella pneumoniae, sub-inhibitory concentrations of colistin have been shown to significantly reduce biofilm formation. prolekare.cz Combination therapy with agents such as rifampin or meropenem (B701) can exert a synergistic effect, leading to the killing of mature K. pneumoniae biofilms. asm.org

The interaction with Acinetobacter baumannii biofilms is also complex. Sub-MICs of colistin have been found to downregulate the expression of genes associated with biofilm formation. frontiersin.org At higher concentrations (e.g., 32 µg/ml), colistin has been shown to eradicate established A. baumannii biofilms. ersnet.org

Conversely, for Stenotrophomonas maltophilia, research has shown that sub-inhibitory concentrations of colistin can paradoxically increase the ability of resistant subpopulations to form biofilms. asm.org This highlights the complexity of its interactions with certain pathogens. However, synergistic combinations, such as with N-acetylcysteine, have demonstrated potent antibiofilm activity against S. maltophilia. unisi.it

Table of Mentioned Compounds

| Compound Name |

|---|

| Amikacin |

| Ampicillin |

| Azithromycin |

| Aztreonam |

| Cefalothin |

| Cefotaxime |

| Cefoxitin |

| Ceftazidime (B193861) |

| Ciprofloxacin |

| Citrobacter |

| Colistin |

| Colistin A sulfomethate sodium |

| Colistin sulfate (B86663) |

| Colistimethate sodium |

| Doxycycline |

| Ertapenem |

| Fosfomycin |

| Gentamicin (B1671437) |

| Imipenem |

| Levofloxacin |

| Meropenem |

| Minocycline |

| Moxifloxacin |

| N-acetylcysteine |

| Netilmicin |

| Ofloxacin |

| Piperacillin |

| Piperacillin-tazobactam |

| Polymyxin (B74138) B |

| Rifampicin (B610482) |

| Sulbactam |

| Teicoplanin |

| Tetracycline |

| Ticarcillin-clavulanic acid |

| Tigecycline |

| Tobramycin |

Methodological Considerations for In Vitro Susceptibility Testing (e.g., Agar (B569324) Dilution vs. Broth Microdilution, Media Composition)

The in vitro susceptibility testing of colistin A sulfomethate sodium presents unique challenges due to the chemical nature of the compound and its interactions with testing materials. Colistin A sulfomethate sodium is an inactive prodrug that hydrolyzes in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and the active antibacterial agent, colistin. wikipedia.org This conversion process is a critical factor that can complicate the interpretation of minimum inhibitory concentration (MIC) results, as traditional methods may not fully account for the delayed release of the active colistin.

Standardized and reliable testing methodologies are crucial for accurately determining bacterial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have identified the broth microdilution (BMD) method as the reference standard for colistin susceptibility testing. mjima.org Methods such as disk diffusion are considered unreliable, largely due to the poor diffusion of the large colistin molecule in agar, which can lead to inaccurate results. mjima.orgekb.egnih.gov

Agar Dilution vs. Broth Microdilution

One study evaluating clinical Klebsiella pneumoniae and reference strains found agar dilution to be superior in terms of reproducibility and robustness. nih.gov This research noted remarkable variations in MICs obtained by broth microdilution for colistin-susceptible strains (with ranges spanning from 0.25 to 64 μg/ml), whereas agar dilution consistently yielded the same MIC (0.5 μg/ml) in all runs for the same strains. nih.gov

Conversely, a different comparative evaluation involving 62 multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative isolates concluded that the agar dilution method is unreliable for detecting colistin resistance. ekb.egekb.eg In comparison to the broth microdilution reference method, agar dilution demonstrated 100% sensitivity but a specificity of only 85.88% and a low positive predictive value of 25%. ekb.egekb.eg This suggests a higher likelihood of falsely reporting resistance. Yet another study found a 90% correlation between the MICs obtained by agar dilution and broth microdilution for extensively drug-resistant gram-negative bacteria. jcpsp.pk

| Study Focus | Findings | Conclusion | Citation |

|---|---|---|---|

| 62 MDR and XDR Gram-negative isolates | Agar dilution showed 100% sensitivity, 85.88% specificity, 25% positive predictive value, and 86.21% accuracy compared to broth microdilution. | The agar dilution method is considered unreliable for the detection of colistin resistance. | ekb.egekb.eg |

| 100 XDR Gram-negative isolates from ICU patients | The agar dilution method showed a 90% correlation with the reference broth microdilution method. | Agar dilution can be used for screening purposes for polymyxin E susceptibility testing. | jcpsp.pk |

| K. pneumoniae, E. coli, and reference strains | Agar dilution showed higher reproducibility and robustness. Broth microdilution showed remarkable MIC variations (e.g., 0.25–32 μg/ml) for susceptible strains where agar dilution was consistent (0.5 μg/ml). | Agar dilution was found to be superior for colistin MIC determination. | nih.gov |

The discrepancies in these findings highlight the complexities of colistin susceptibility testing. The data below from a study on Klebsiella pneumoniae illustrates the variability that can be observed.

| Strain Type | Broth Microdilution MIC Range (µg/ml) | Agar Dilution MIC (µg/ml) | Citation |

|---|---|---|---|

| Colistin-Susceptible (CS-1) | 0.25–32 | 0.5 | nih.gov |

| Colistin-Susceptible (CS-2) | 0.5–64 | 0.5 | nih.gov |

Media and Material Composition

The composition of the testing media and apparatus can significantly influence the results of in vitro susceptibility tests for colistin. A primary issue is the propensity of the cationic colistin molecule to bind to the anionic surfaces of standard polystyrene 96-well plates used for broth microdilution. nih.gov This binding can reduce the effective concentration of the antibiotic in the broth, potentially leading to inaccurate MIC values. Research has shown that using plates with glass bottoms can yield more reproducible results for certain reference and colistin-resistant strains, suggesting that material choice is a key variable. nih.gov

Furthermore, the poor diffusion of colistin in agar is a well-documented issue that compromises the accuracy of agar-based methods, including disk diffusion and, to some extent, agar dilution. ekb.egnih.gov This property is a primary reason why broth-based methods are generally preferred as the reference standard. The stability of colistin in the testing medium is also a consideration; one study found that colistin-containing agar plates stored at 4°C showed no effect on MICs for up to 7 days. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Research

Prodrug Conversion Kinetics in Biological Matrices

Colistimethate sodium is an inactive derivative of colistin (B93849), designed to reduce the toxicity associated with the parent compound. Its antibacterial efficacy is entirely dependent on its in vivo conversion to active colistin. ub.edunih.gov This conversion is not enzymatic but occurs through spontaneous hydrolysis in aqueous environments, including biological fluids. science.govresearchgate.net

The hydrolysis of colistimethate sodium to colistin is a critical step for its antimicrobial activity. researchgate.net Preclinical and in vitro studies have demonstrated that this conversion is a slow and often incomplete process, influenced by both concentration and temperature. ub.eduresearchgate.net In aqueous solutions, the rate of hydrolysis increases at higher temperatures. For instance, in infusion solutions stored at 25°C, up to 4% of CMS converted to colistin within 48 hours, whereas at 4°C, the conversion was significantly lower, at less than 0.3%. researchgate.net

In biological matrices, the conversion rate is also variable. In vitro studies using human plasma at 37°C have shown that only about 31.2% of a CMS dose is hydrolyzed to colistin over a four-hour period. ub.edu Animal studies in rats have revealed that the extent of colistin formation can differ between various commercial CMS products, even when administered at the same dose. researchgate.net This highlights that the rate and extent of hydrolysis are not only dependent on physiological conditions but also on the specific formulation of the prodrug. researchgate.net The slow rate of conversion relative to the rapid renal clearance of CMS can lead to suboptimal plasma concentrations of active colistin. brieflands.com

The hydrolysis of colistimethate sodium is a multi-step process. science.govsemanticscholar.org CMS is not a single, uniform compound but a complex mixture of sulfomethylated derivatives of colistin. semanticscholar.org During hydrolysis, these sulfomethyl groups are sequentially cleaved, leading to the formation of a variety of partially sulfomethylated intermediates before the fully active colistin is generated. science.govscience.gov These intermediates are considered to lack antimicrobial activity. semanticscholar.org

Following intravenous administration of CMS in preclinical models, the peak plasma concentrations of the active colistin are delayed, reflecting the time required for this conversion process. moph.go.th In rats, after a single intravenous bolus of CMS, plasma concentrations of the prodrug peak immediately and then decline, while the concentrations of the formed colistin rise more slowly, reaching their maximum at a later time point. researchgate.netscience.gov The disposition of these formed molecules is complex; while CMS is primarily cleared by the kidneys, the active colistin undergoes different elimination pathways. diva-portal.org

Plasma Protein Binding Characteristics of Colistin and Colistimethate Sodium

The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its pharmacological effect.

Colistimethate Sodium : The plasma protein binding of colistimethate sodium is generally considered to be moderate, though it has also been described as low. moph.go.theuropa.euhpra.ie It has been noted that the binding decreases at higher concentrations. moph.go.th

Colistin : In contrast, the active moiety, colistin, exhibits significant and variable plasma protein binding. Preclinical studies in infected neutropenic mice have shown high levels of protein binding. Using methods like ultracentrifugation and equilibrium dialysis, the average percentage of bound colistin was found to be approximately 92.9% and 90.4%, respectively, over a concentration range of 2–50 mg/L. scispace.com This high degree of binding in mice is notably different from the approximately 50% binding observed in human plasma, indicating significant interspecies variation. scispace.com In critically ill patients, colistin protein binding has been reported to range from 51% to 79%. researchgate.netnih.gov

| Compound | Species | Protein Binding (%) | Method |

| Colistin | Mouse | 92.9 ± 3.3 | Ultracentrifugation |

| Colistin | Mouse | 90.4 ± 1.1 | Equilibrium Dialysis |

| Colistimethate Sodium | - | Low to Moderate | - |

This table summarizes plasma protein binding data from preclinical studies.

Elimination Pathways and Metabolic Fates

The elimination pathways of colistimethate sodium and its active metabolite, colistin, are markedly different, which has significant implications for their pharmacokinetic profiles.

The primary route of elimination for the prodrug, colistimethate sodium, is through the kidneys. hpra.ietga.gov.au Following intravenous administration in rats, CMS is extensively cleared from the body unchanged via renal filtration. tga.gov.au Studies in healthy human subjects corroborate these preclinical findings, showing that approximately 60% to 70% of a CMS dose is excreted unchanged in the urine within 24 hours. moph.go.thkentpharma.co.uk The renal clearance of CMS is rapid and has been estimated to be close to the glomerular filtration rate. researchgate.netmdpi.com This rapid renal excretion competes with the slower process of hydrolysis, limiting the fraction of the administered CMS dose that is converted into active colistin. brieflands.com

In stark contrast to its prodrug, the elimination of active colistin is predominantly non-renal. brieflands.comresearchgate.net While colistin is filtered by the glomeruli, it undergoes extensive reabsorption in the renal tubules. diva-portal.org This tubular reabsorption is so significant that very little active colistin is actually excreted in the urine. researchgate.net The clearance of colistin is therefore not dependent on creatinine (B1669602) clearance. brieflands.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Preclinical Models

The study of pharmacokinetic-pharmacodynamic (PK/PD) correlations is essential for understanding the relationship between drug exposure and its antimicrobial effects. For colistin A sulfomethate sodium, which is the inactive prodrug of the active antibiotic colistin, preclinical research in both in vitro and animal models has been crucial in defining the parameters that best predict its efficacy against multidrug-resistant (MDR) Gram-negative bacteria. nih.govresearchgate.netsapg.scot These models help to determine the optimal exposure targets necessary for effective bacterial killing and suppression of resistance.

Area Under the Curve to Minimum Inhibitory Concentration Ratio (AUC/MIC)

The ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the most predictive PK/PD index for the efficacy of colistin. nih.govmdpi.comresearchgate.net Robust studies utilizing murine thigh and lung infection models have consistently demonstrated that the time-averaged exposure to colistin, as represented by the AUC, correlates best with bacterial killing against key pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govresearchgate.net This finding suggests that maintaining an adequate drug concentration over a dosing interval is more critical for therapeutic success than achieving high peak concentrations. nih.gov

In these preclinical animal models, research has aimed to define the specific fAUC/MIC targets required for optimal bactericidal activity. These studies are fundamental in providing the rationale for designing dosing regimens in clinical settings. nih.gov

Table 1: Target AUC/MIC Ratios in Preclinical Models

| PK/PD Parameter | Target Value | Model System | Pathogen(s) | Reference |

| fAUC/MIC | ~25-35 | In-vitro and Animal Models | A. baumannii, P. aeruginosa | researchgate.net |

Peak Concentration to Minimum Inhibitory Concentration Ratio (Cmax/MIC)

While older studies initially suggested that colistin exhibited concentration-dependent killing, where the peak concentration to MIC ratio (Cmax/MIC) was the most predictive PK/PD parameter, more recent and robust evidence has shifted this understanding. researchgate.net Current preclinical data strongly support the AUC/MIC ratio as the more significant determinant of colistin's efficacy. nih.govresearchgate.net

Table 2: Reported Cmax/MIC Ratios in Preclinical and Clinical Studies

| Study Type | Cmax/MIC Ratio (Mean ± SD) | Pathogen MIC | Reference |

| Mouse Pneumonia Model | >26 | Not specified | asm.org |

| Critically Ill Patients* | 1.1 ± 0.5 | 2 mcg/mL | nih.gov |

*Note: Data from a clinical study in critically ill patients is included for context, as it reflects the translation of preclinical concepts.

Post-Antibiotic Effect (PAE) in Bacterial Regrowth Studies

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. Colistin has been shown to possess a significant PAE against MDR Gram-negative pathogens, including P. aeruginosa, A. baumannii, and Klebsiella pneumoniae. nih.gov

However, the duration and clinical significance of this effect are subjects of ongoing investigation. Some preclinical studies have reported that the PAE of colistin is modest or minor. nih.govresearchgate.net For example, modest positive PAEs were noted only at high colistin concentrations (≥16 times the MIC). nih.gov A critical finding from these studies was the observation of substantial bacterial regrowth within 24 hours, even at concentrations up to 64 times the MIC. nih.govresearchgate.net This phenomenon has been linked to the presence of heteroresistant bacterial subpopulations. nih.gov These findings suggest that despite an initial PAE, the effect may not be sustained, potentially compromising therapeutic efficacy and promoting the emergence of resistance with extended dosing intervals. researchgate.net

Table 3: Findings from Preclinical PAE and Bacterial Regrowth Studies

| Finding | Colistin Concentration | Observation | Implication | Reference |

| Modest PAE | ≥16 × MIC | Positive but limited PAE observed. | High concentrations needed for effect. | nih.gov |

| Substantial Regrowth | Up to 64 × MIC | Significant bacterial regrowth occurred by 24 hours. | Suggests potential for treatment failure with extended-interval dosing. | nih.gov |

| Minor PAE | Not specified | Bacterial regrowth occurred in less than 24 hours. | Supports the need for optimizing time-averaged exposure through more frequent dosing. | researchgate.net |

Advanced Analytical Methodologies for Colistin a Sulfomethate Sodium

Challenges in Direct Quantification of Sulfomethylated Derivatives

Directly quantifying colistin (B93849) A sulfomethate sodium, also known as colistimethate sodium (CMS), is fraught with difficulties. CMS is not a single entity but a complex mixture of sulfomethylated derivatives of colistin A and colistin B. mdpi.com The degree of sulfomethylation can vary, leading to a heterogeneous mixture of molecules with different molecular weights and charges. mdpi.com This variability complicates the development of a single, reliable analytical standard for direct measurement.

Furthermore, CMS is unstable in aqueous solutions and can spontaneously hydrolyze to form colistin, its active and more toxic parent compound. mdpi.comresearchgate.net This in-vitro and in-vivo instability makes it challenging to ensure that the measured concentration accurately reflects the amount of CMS present at the time of sampling. researchgate.net The rate of this hydrolysis is influenced by factors such as temperature and pH, further complicating accurate quantification. mdpi.comresearchgate.net

Another significant challenge is that CMS itself lacks a strong ultraviolet (UV) chromophore or native fluorescence, making it difficult to detect using common HPLC detectors without derivatization. rsu.lvnih.gov Microbiological assays, while simple and inexpensive, are time-consuming, inaccurate, and cannot differentiate between CMS and the microbiologically active colistin. mdpi.com These factors necessitate indirect quantification methods or highly specialized and sensitive analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive technique for the analysis of colistin and CMS. researchgate.netmdpi.com It overcomes many of the limitations of older methods by providing the ability to differentiate between closely related compounds and quantify them at low concentrations in complex biological matrices.

Development and Validation for Research in Biological Samples

The development of robust LC-MS/MS methods for the quantification of colistin and CMS in biological samples like plasma and urine is a key area of research. nih.govnih.gov A common strategy for quantifying CMS involves its complete hydrolysis to colistin, followed by the quantification of the total colistin concentration. The initial colistin concentration in the sample is subtracted from the total colistin concentration post-hydrolysis to determine the CMS concentration. researchgate.netnih.gov This indirect approach requires careful control of the hydrolysis conditions to ensure complete conversion of CMS to colistin without degrading the colistin itself.

Validation of these methods is critical and typically follows guidelines from regulatory bodies like the European Medicines Agency (EMA). klinickafarmakologie.cz Validation parameters include linearity, accuracy, precision, selectivity, matrix effect, and stability. nih.govklinickafarmakologie.cz For instance, a validated LC-MS/MS method demonstrated excellent linearity for colistin A and B in plasma over a concentration range of 0.1–10.0 μg/mL, with high accuracy and precision. nih.gov The stability of CMS in various clinical infusion solutions and during sample handling has also been a focus of these validation studies to prevent overestimation of colistin concentrations. nih.govnih.gov

Sample preparation is a critical step in LC-MS/MS analysis. Solid-phase extraction (SPE) is frequently used to extract colistin and CMS from biological matrices, removing interfering substances. nih.govresearchgate.net Some methods have also successfully employed simpler protein precipitation techniques. dovepress.com

Quantification of Colistin A and B Components

Colistin is a mixture of several components, with colistin A and colistin B being the most abundant and clinically relevant. researchgate.netnih.gov LC-MS/MS allows for the separate quantification of these two major components, which is important as they may have different pharmacokinetic and pharmacodynamic properties.

The quantification is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net In this mode, specific precursor-to-product ion transitions for colistin A and colistin B are monitored. For example, common transitions used for quantification include m/z 390.9 → 385.1 for colistin A and m/z 386.2 → 101.0 for colistin B. researchgate.netnih.gov The use of an internal standard, such as polymyxin (B74138) B1 or polymyxin B2, is essential for accurate quantification to compensate for variations in sample preparation and instrument response. nih.govresearchgate.net

Various LC-MS/MS methods have been developed and validated with different chromatographic conditions and sample preparation techniques, demonstrating the versatility of this approach for accurately quantifying colistin A and B in diverse biological samples. klinickafarmakologie.czdvs.gov.my

Table 1: Examples of LC-MS/MS Method Parameters for Colistin A and B Quantification

| Parameter | Method 1 researchgate.net | Method 2 klinickafarmakologie.cz | Method 3 dvs.gov.my |

| Chromatography System | Acquity UPLC-MS/MS | Not specified | UPLC-MS/MS |

| Column | WATERS Acquity UPLC C18 | Arion® Polar C18 | Not specified |

| Mobile Phase | Not specified | Water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid | Not specified |

| Detection Mode | MRM | Positive ion mode ESI | MRM |

| Precursor → Product Ion (m/z) Colistin A | 390.9 → 385.1 | 585.55 → 101.05 | 390.9 → 101.2, 384.9 |

| Precursor → Product Ion (m/z) Colistin B | 386.2 → 101.0 | 578.5 → 101.15 | 386 → 101, 380 |

| Linear Range (Colistin A) | 30–6000 ng/mL (plasma) | 0.15–30 mg/L | 0–1000 µg/kg (feed) |

| Linear Range (Colistin B) | 15–3000 ng/mL (plasma) | 0.15–30 mg/L | 0–1000 µg/kg (feed) |

| Internal Standard | Polymyxin B1 sulfate (B86663) | Polymyxin B | Not specified |

This table is for illustrative purposes and summarizes data from the cited sources.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is another powerful technique widely used for the analysis of colistin A sulfomethate sodium. veterinarypharmacon.com While often coupled with mass spectrometry, HPLC with other detectors like UV or fluorescence is also employed, particularly after derivatization to enhance detection.

Separation and Detection Strategies

The separation of the complex mixture of CMS and its hydrolysis product, colistin, requires optimized HPLC methods. Reversed-phase HPLC is the most common approach, utilizing C18 columns. rsu.lvresearchgate.net Gradient elution is typically necessary to achieve adequate separation of the different components. rsu.lvresearchgate.net The mobile phase often consists of an aqueous component, frequently with an acid modifier like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile. rsu.lvresearchgate.net

Detection of colistin and its derivatives by HPLC can be challenging due to their poor UV absorbance. rsu.lv While detection at low UV wavelengths (e.g., 214 nm) is possible, it often lacks the sensitivity required for analyzing biological samples with low concentrations. researchgate.netlongdom.org Therefore, more sensitive detection methods are often preferred.

A simple HPLC method for the separation of colistimethate sodium and colistin sulfate has been established using a gradient of 0.05% TFA aqueous solution and acetonitrile, achieving separation in under 8 minutes. researchgate.net Another approach utilizes a specialized BIST™ B+ column, a positively-charged anion-exchange column, which retains colistin A through a unique mechanism involving a multi-charged negative buffer. sielc.com

Derivatization Methods for Enhanced Detection

To overcome the poor detectability of colistin, pre-column or post-column derivatization techniques are frequently employed to introduce a fluorescent or UV-absorbing tag to the molecule. nih.govresearchgate.net This significantly enhances the sensitivity of HPLC methods.

One common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amino groups of colistin to form a fluorescent derivative. nih.gov This allows for highly sensitive fluorescence detection. Another widely used reagent is o-phthalaldehyde (B127526) (OPA), which also reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to produce a fluorescent isoindole derivative. nih.govresearchgate.netoup.com

Derivatization can be performed before the HPLC separation (pre-column) or after the separation but before detection (post-column). nih.gov Post-column derivatization offers the advantage of simpler sample preparation and fewer matrix effects, as the intact analyte is separated chromatographically before the derivatization reaction occurs. nih.gov For example, a method for determining colistin in human urine utilized post-column derivatization with OPA and N-acetyl cysteine, followed by spectrofluorometric detection. nih.gov

Table 2: Common Derivatization Reagents for HPLC Analysis of Colistin

| Derivatization Reagent | Detection Method | Application Type | Reference(s) |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Pre-column | nih.gov |

| o-phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) | Fluorescence | Pre-column / Post-column | nih.govresearchgate.netoup.com |

This table summarizes common derivatization strategies based on the provided search results.

Microbiological Assays for Product Quality Control and Research

Microbiological assays are fundamental for the quality control and research of colistin A sulfomethate sodium, providing a measure of the antibiotic's biological activity. These assays are crucial for ensuring the potency and consistency of pharmaceutical batches. The European Pharmacopoeia outlines standardized methods for these assays, often employing a cylinder-plate method or a turbidimetric assay. himedialabs.comsigmaaldrich.com

In these assays, a susceptible microorganism is used to determine the inhibitory effect of the antibiotic. Bordetella bronchiseptica and Escherichia coli are commonly utilized as test organisms for the microbiological assay of colistimethate sodium. himedialabs.com The principle of the assay involves measuring the zone of growth inhibition of the microorganism in the presence of the antibiotic. The size of this zone is proportional to the concentration of the active antibiotic, which is then compared to a reference standard of known potency. ekb.eg

For research purposes, microbiological assays are invaluable for studying the in vitro activity of colistin against various bacterial strains. asm.orgoup.com They are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. researchgate.netnih.gov This information is critical for understanding the antibiotic's spectrum of activity and for monitoring the development of bacterial resistance.

A key consideration in the microbiological assay of colistin sulfomethate sodium is its conversion to the more active colistin sulfate in aqueous solutions. This hydrolysis can affect the results of the assay, and therefore, careful control of assay conditions such as temperature and incubation time is essential to ensure accurate and reproducible results. researchgate.net

Assessment of Analytical Method Performance (e.g., Selectivity, Accuracy, Reproducibility, Limit of Quantification)

The performance of analytical methods for colistin A sulfomethate sodium must be rigorously assessed to ensure reliable and accurate results. This is particularly important for both quality control and research applications. The validation of these methods typically includes the evaluation of several key parameters. veterinarypharmacon.com

Selectivity: The selectivity of an analytical method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample. veterinarypharmacon.com For colistin A sulfomethate sodium, this is crucial as it is a complex mixture of related polypeptides. ekb.eg Chromatographic methods, such as high-performance liquid chromatography (HPLC), have demonstrated good selectivity in separating the different components of colistin, including colistin A and colistin B. rsu.lv

Accuracy: Accuracy is the measure of how close the experimental value is to the true value. For microbiological assays, accuracy is often assessed by the percent recovery of a known amount of the antibiotic. Studies have shown that microbiological assays for colistin can achieve high accuracy, with recovery rates typically between 98% and 102%. ekb.egresearchgate.net In chromatographic methods, accuracy is also a critical parameter, with studies reporting accuracy for colistin quantification to be within 12.6%. nih.gov

Reproducibility: Reproducibility, also referred to as precision, is the degree of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For microbiological assays of colistin, the RSD is generally expected to be less than 2.8%. ekb.egresearchgate.net HPLC methods for colistin analysis have also demonstrated good reproducibility, with intra- and inter-day coefficients of variation reported to be below 8.5%. asm.orgnih.gov

Limit of Quantification (LOQ): The limit of quantification is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For HPLC methods used to measure colistin in biological matrices, the LOQ has been reported to be as low as 28 µg/L. researchgate.net One study reported an LOQ of 0.10 mg/liter for colistin quantification. nih.gov Another study on the determination of colistin in brain tissue reported a lower limit of quantitation of 93.8 ng/g. asm.org